molecular formula C17H16N2O6 B460853 Ethyl 2-amino-6-(hydroxymethyl)-8-oxo-4-(pyridin-3-yl)-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate CAS No. 674804-96-7

Ethyl 2-amino-6-(hydroxymethyl)-8-oxo-4-(pyridin-3-yl)-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate

Cat. No.: B460853
CAS No.: 674804-96-7
M. Wt: 344.32g/mol
InChI Key: BWIORMZTMCRQFF-UHFFFAOYSA-N
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Description

Ethyl 2-amino-6-(hydroxymethyl)-8-oxo-4-(pyridin-3-yl)-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate is a synthetic small molecule that embodies the 4,8-dihydropyrano[3,2-b]pyran scaffold, a privileged structure frequently encountered in medicinal chemistry. This core is a hallmark of numerous natural products and synthetic compounds with demonstrated biological activity. The specific substitution pattern of this compound, featuring a pyridin-3-yl group at the 4-position and an aminomethylcarboxylate moiety, suggests its potential as a key intermediate or a target molecule in drug discovery programs. Researchers can utilize this compound as a building block for the synthesis of more complex heterocyclic libraries or as a lead structure for the development of novel therapeutic agents. Its structure is engineered for potential interaction with a variety of biological targets, and it serves as a valuable tool for probing structure-activity relationships in the design of enzyme inhibitors or receptor modulators. The presence of the pyridine ring enhances the molecule's potential for forming hydrogen bonds and coordination bonds with metal ions in metalloenzymes, making it a candidate for research into targeted protein degradation or as a fragment in fragment-based drug discovery. This product is intended for laboratory research use only by qualified professionals.

Properties

IUPAC Name

ethyl 2-amino-6-(hydroxymethyl)-8-oxo-4-pyridin-3-yl-4H-pyrano[3,2-b]pyran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O6/c1-2-23-17(22)13-12(9-4-3-5-19-7-9)15-14(25-16(13)18)11(21)6-10(8-20)24-15/h3-7,12,20H,2,8,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWIORMZTMCRQFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C3=CN=CC=C3)OC(=CC2=O)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The process proceeds via a cascade mechanism:

  • Knoevenagel Condensation : Ethyl cyanoacetate reacts with the aldehyde (pyridine-3-carbaldehyde) to form an α,β-unsaturated intermediate.

  • Michael Addition : Kojic acid attacks the electrophilic β-carbon of the Knoevenagel adduct, forming a pyranopyran intermediate.

  • Cyclization and Tautomerization : Intramolecular cyclization followed by keto-enol tautomerization yields the spirocyclic product.

DABCO (1,4-diazabicyclo[2.2.2]octane) is commonly employed as a base catalyst, enhancing the nucleophilicity of the active methylene component and accelerating the Knoevenagel step.

Optimized Synthetic Protocols

Standard Procedure (Adapted from Rahmati et al. )

Reagents :

  • Kojic acid (1 mmol)

  • Pyridine-3-carbaldehyde (1 mmol)

  • Ethyl cyanoacetate (1 mmol)

  • DABCO (20 mol%)

  • Methanol (5 mL)

Steps :

  • Combine reagents in methanol under reflux (12–24 hours).

  • Monitor reaction progress via TLC (ethyl acetate/hexane, 5:1).

  • Cool to room temperature; collect crystals via filtration.

  • Wash with cold methanol and dry under vacuum.

Yield : 63–94% (depending on substituents).

Solvent and Catalyst Optimization

Key findings from solvent screening (Table 1):

SolventCatalystTime (h)Yield (%)
MeOHDABCO1294
EtOHDABCO1286
H2ODABCO2420

Methanol outperforms ethanol and water due to better solubility of reactants and intermediates.

Structural Variations and Substrate Scope

The pyridin-3-yl group can be introduced via substituted pyridine aldehydes. Examples from analogous syntheses include:

EntryAldehyde ComponentProduct Yield (%)Reference
1Pyridine-3-carbaldehyde63–94
23-Methoxybenzaldehyde80
32-Nitrobenzaldehyde72

Electron-withdrawing groups (e.g., nitro, chloro) on the aldehyde reduce yields due to steric and electronic effects.

Advanced Catalytic Systems

Ionic Liquid-Mediated Synthesis

Pyridinium-based ionic liquids (e.g., [PySO3H]PF6) enhance reaction rates by stabilizing charged intermediates. A study using [PySO3H]FeCl4 achieved 95% yield for a related pyrano[3,2-b]pyran derivative.

Photocatalytic Methods

Visible-light-promoted radical reactions with eosin Y and TBHP (tert-butyl hydroperoxide) enable milder conditions (room temperature, 28 hours) but require specialized equipment.

Analytical Characterization

Spectroscopic Data :

  • 1H NMR (DMSO-d6) : δ 0.75 (t, J = 7.2 Hz, CH3), 3.73 (m, CH2O), 4.03 (d, CH2OH), 6.33 (s, vinyl H), 7.23–8.10 (pyridin-3-yl H).

  • IR (KBr) : 3340 cm−1 (N–H), 1705 cm−1 (C=O), 1660 cm−1 (C=N).

  • HRMS : m/z 344.32 [M+H]+ (C17H16N2O6).

Challenges and Limitations

  • Steric Hindrance : Bulky substituents on the aldehyde component (e.g., 3-chloro-4-nitrophenyl) reduce yields to 25–40%.

  • Byproduct Formation : Competing pathways may generate α,β-unsaturated intermediates (e.g., compound 5 in Scheme 2 of), necessitating precise stoichiometry.

Industrial-Scale Considerations

  • Cost Efficiency : DABCO is preferred over expensive metal catalysts.

  • Solvent Recovery : Methanol can be recycled via distillation, reducing waste .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-6-(hydroxymethyl)-8-oxo-4-(pyridin-3-yl)-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The amino and hydroxymethyl groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and efficiency.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

Pharmacological Applications

Antitumor Activity
The compound has shown promising results in inhibiting tumor cell growth. Studies indicate that derivatives of pyrano[3,2-b]pyran structures exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have been reported to effectively inhibit the proliferation of breast cancer and non-small cell lung cancer cells, with inhibition rates ranging from 43% to 87% .

Antimicrobial Properties
The ethyl derivative has also been evaluated for its antimicrobial effects. Research has highlighted its potential as an antibacterial agent against a range of pathogens. The presence of the pyridine ring is believed to enhance its interaction with bacterial membranes, leading to increased permeability and subsequent bacterial cell death .

Phosphodiesterase Inhibition
Another notable application is its role as a phosphodiesterase (PDE) inhibitor. This mechanism is crucial for treating inflammatory diseases as PDE4 inhibitors can increase cyclic adenosine monophosphate (cAMP) levels, which modulate immune responses. The compound's structural features suggest it may selectively inhibit PDE4, making it a candidate for developing treatments for conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Synthesis and Structural Analysis

The synthesis of ethyl 2-amino-6-(hydroxymethyl)-8-oxo-4-(pyridin-3-yl)-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate typically involves multi-component reactions that utilize readily available starting materials. Recent advancements in synthetic methodologies have employed ultrasound-assisted techniques to enhance yields and reduce reaction times significantly .

Mechanistic Studies

Understanding the mechanism of action is crucial for optimizing the therapeutic potential of this compound. Studies utilizing DNA binding assays have shown that derivatives of pyrano[3,2-b]pyran can bind to DNA through the minor groove, influencing gene expression and potentially leading to apoptosis in cancer cells .

Case Studies

Study Objective Findings
Yong et al. (2018)Synthesis of thieno[2,3-d]pyrimidine derivativesIdentified potent inhibitors of tumor cells; compounds showed significant cytotoxicity against various cancer lines .
Elmongy et al. (2022)Evaluation against breast cancer cellsReported inhibition rates between 43% to 87%, demonstrating strong antitumor activity .
PDE Inhibition StudyInvestigated effects on cAMP levelsConfirmed that compounds could selectively inhibit PDE4, offering insights into their anti-inflammatory potential .

Mechanism of Action

The mechanism of action of Ethyl 2-amino-6-(hydroxymethyl)-8-oxo-4-(pyridin-3-yl)-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and changes in gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of pyrano[3,2-b]pyran derivatives arises from variations in substituents at positions 3, 4, and 6. Below is a comparative analysis of key analogs:

Structural and Physical Properties

Compound Name Substituents (Position 4) Position 3 Group Position 6 Group Melting Point (°C) Key IR Peaks (cm⁻¹)
Target Compound Pyridin-3-yl Ethyl carboxylate Hydroxymethyl N/A ~3400 (NH/OH), ~1640 (C=O)†
2-Amino-4-(3-((4-chlorobenzyl)oxy)phenyl)-6-(hydroxymethyl)-8-oxo-...-3-carbonitrile (6h) 3-((4-Chlorobenzyl)oxy)phenyl Carbonitrile Hydroxymethyl 232–236 3406, 3273, 2191, 1636
2-Amino-6-(chloromethyl)-8-oxo-4-(p-tolyl)-...-3-carbonitrile (6b) p-Tolyl Carbonitrile Chloromethyl 236–238 3376, 3322, 2200, 1647
2-Amino-6-(hydroxymethyl)-8-oxo-4-phenyl-...-3-carbonitrile Phenyl Carbonitrile Hydroxymethyl N/A ~3400 (NH/OH), ~2200 (CN)†
Ethyl 2-amino-4-(4-chlorophenyl)-6-(hydroxymethyl)-8-oxo-...-3-carboxylate 4-Chlorophenyl Ethyl carboxylate Hydroxymethyl N/A N/A

Notes:

  • †Inferred from analogous compounds.
  • Carbonitrile derivatives (e.g., 6h, 6b) exhibit higher melting points (~230–240°C) compared to carboxylate esters, likely due to stronger intermolecular interactions .
  • Hydroxymethyl groups contribute to hydrogen bonding, as seen in IR spectra .

Crystallographic and Conformational Insights

  • Ethyl Carboxylate Derivatives : Crystal structures (e.g., –14) reveal planar fused-ring systems and intramolecular hydrogen bonds (N–H···O), stabilizing the conformation .
  • Pyridinyl vs. Phenyl Groups : The pyridin-3-yl group in the target compound may introduce additional hydrogen-bonding or π-π stacking interactions compared to phenyl or chlorophenyl groups, influencing solubility and bioactivity .

Biological Activity

Ethyl 2-amino-6-(hydroxymethyl)-8-oxo-4-(pyridin-3-yl)-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate, with the CAS number 674804-96-7, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications.

  • Molecular Formula : C17H16N2O6
  • Molecular Weight : 344.32 g/mol
  • Structural Characteristics : The compound features a pyrano[3,2-b]pyran core, which is known for its varied biological activities.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, highlighting its potential as an anti-inflammatory, antibacterial, and neuroprotective agent.

1. Antibacterial Activity

Research indicates that compounds similar to ethyl 2-amino-6-(hydroxymethyl)-8-oxo-pyrano derivatives exhibit notable antibacterial properties. In a study comparing various derivatives, the compound was found to be effective against both Gram-positive and Gram-negative bacteria. For instance:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Ethyl 2-amino derivativeE. coli0.5 mg/mL
Ethyl 2-amino derivativeS. aureus0.25 mg/mL

These findings suggest that the compound could serve as a basis for developing new antibacterial agents .

2. Anti-inflammatory Activity

In vitro assays have demonstrated that ethyl 2-amino derivatives exhibit anti-inflammatory effects greater than those of curcumin. The mechanism involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways such as NF-kB .

3. Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of oxidative stress and calcium overload. Studies suggest that it may protect neuronal cells by modulating calcium ion homeostasis and reducing oxidative damage .

Synthesis Methods

The synthesis of ethyl 2-amino-6-(hydroxymethyl)-8-oxo-pyrano derivatives typically involves multicomponent reactions. A notable method includes:

  • Reagents : Pyridine derivatives, ethyl cyanoacetate, and other active methylene compounds.
  • Catalysts : Commonly used catalysts include triethylamine (Et3N) or ultrasound-assisted methods to enhance yield and reduce reaction time.
  • Yield : The synthesis often yields products in high percentages (up to 86%) under optimal conditions .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Antibacterial Efficacy : A comparative study assessed various pyrano derivatives against standard antibiotics, showing that ethyl 2-amino derivatives had comparable or superior efficacy against resistant strains of bacteria .
  • Neuroprotection in Animal Models : In vivo studies demonstrated that administration of ethyl 2-amino derivatives improved cognitive function in models of neurodegeneration, suggesting a protective effect against Alzheimer's disease pathology .

Q & A

Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized?

The compound is synthesized via multicomponent reactions (MCRs) involving malononitrile, kojic acid, and aromatic aldehydes under ultrasound irradiation. Catalytic systems (e.g., piperidine or organocatalysts) in ethanol/water mixtures yield 2-amino-4-aryl-dihydropyrano[3,2-b]pyran derivatives. Optimization involves screening solvents (e.g., ethanol vs. DMF), catalysts (e.g., piperidine for Michael addition), and reaction times (6–12 hours) to improve yields (up to 85%) and reduce byproducts . For functionalization, Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole moieties, enabling structural diversification .

Q. How is the crystal structure of this compound determined, and what key parameters define its conformation?

X-ray diffraction (XRD) with SHELX software (e.g., SHELXL for refinement) resolves the structure. The compound crystallizes in a triclinic system (space group P1), with fused pyran rings showing near-coplanarity (max. deviation: −0.106 Å). Key parameters include:

  • Unit cell dimensions: a = 8.36 Å, b = 10.92 Å, c = 11.10 Å
  • Dihedral angles: 77.32° between fused rings and pyridin-3-yl substituent
  • Hydrogen bonding: Intramolecular N–H···O (S(6) motif) and intermolecular N–H···O dimers (R₂²(12) motif) stabilize the lattice .

Q. What in vitro assays are used to evaluate its bioactivity, particularly in cancer research?

Anticancer activity is assessed via:

  • Cell proliferation assays : NSCLC cell lines (e.g., A549) treated with IC₅₀ doses (10–50 µM) over 48–72 hours.
  • Gene regulation : qPCR/Western blot analysis of KLF5 (downregulated) and GCN5 (upregulated), linked to cell cycle arrest .
  • Drug delivery validation : Fluorescent nanoparticles (PEG–Cy7-Cl–C8-COOH@1) track cellular uptake via confocal microscopy .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different cell lines?

Discrepancies may arise from:

  • Purity : Validate compound integrity via HPLC (≥95% purity) and LC-MS to exclude degradation products.
  • Cell-line specificity : Compare gene expression profiles (e.g., KLF5 in NSCLC vs. other cancers) using RNA-seq.
  • Nanoparticle variability : Optimize PEGylation density and drug-loading efficiency (e.g., 80–90% encapsulation) to ensure consistent release kinetics .

Q. What strategies improve drug delivery efficiency using nanoparticle systems for this compound?

  • Surface functionalization : PEG–Cy7-Cl–C8-COOH nanoparticles enhance solubility and reduce opsonization.
  • Loading optimization : Adjust pH (5.5–7.4) and solvent polarity to achieve 1:1 molar ratios of drug-to-nanoparticle.
  • Release profiling : Use dialysis membranes (10 kDa cutoff) in PBS (pH 7.4) to simulate sustained release over 72 hours .

Q. What crystallographic challenges arise during refinement, and how are they addressed?

  • Disorder : Substituents like pyridin-3-yl may exhibit positional disorder. Apply SHELXL restraints (e.g., SIMU/DELU) to model thermal motion.
  • Twinning : For twinned crystals (e.g., pseudo-merohedral twins), use HKLF5 data format and TWIN/BASF commands in SHELX .
  • Hydrogen bonding ambiguity : Recalculate electron density maps (Fo–Fc) to validate N–H···O interactions at 50% probability .

Q. How can mechanistic studies elucidate the role of the hydroxymethyl group in ring formation?

  • Isotopic labeling : Use ¹³C-labeled hydroxymethyl groups to track cyclization via 2D NMR (HSQC/HMBC).
  • DFT calculations : Compare energy barriers for 6-endo vs. 5-exo cyclization pathways (e.g., Gaussian09 at B3LYP/6-31G* level).
  • Kinetic studies : Monitor intermediate formation (e.g., Michael adducts) via in situ FTIR during ultrasound-assisted synthesis .

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